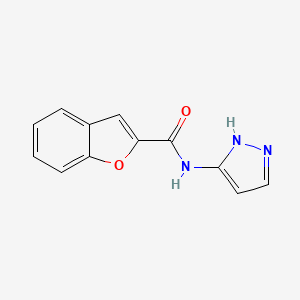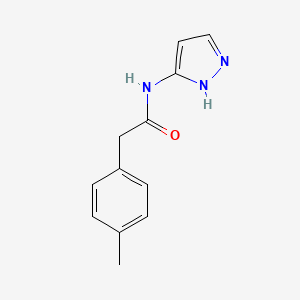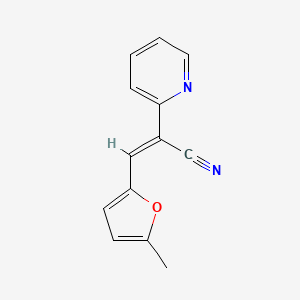
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as STF-62247 and has a molecular formula of C18H15N2O.
Applications De Recherche Scientifique
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile has been studied for its potential applications in various scientific fields. One of the main applications of this compound is in cancer research. It has been found to inhibit the activity of the oncoprotein MYC, which is overexpressed in many types of cancer. This inhibition leads to the suppression of cancer cell growth and proliferation.
Mécanisme D'action
The mechanism of action of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile involves the inhibition of MYC activity. MYC is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. Overexpression of MYC is commonly found in many types of cancer, and it is associated with poor prognosis. (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile binds to MYC and inhibits its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile can inhibit tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile in lab experiments is its specificity for MYC inhibition. This compound does not affect the activity of other transcription factors, making it a useful tool for studying the role of MYC in cancer. One of the limitations of using (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile is its low solubility in aqueous solutions. This can make it difficult to administer to cells or animals in lab experiments.
Orientations Futures
There are several future directions for research on (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile. One direction is to study its potential applications in combination with other cancer therapies. Another direction is to investigate its effects on MYC-driven cancers in vivo. Additionally, further research is needed to improve the solubility and bioavailability of this compound for use in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis method of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile involves the reaction of 2-acetylpyridine with furfural in the presence of ammonium acetate and acetic acid. This method was first reported by researchers at the University of Oxford in 2011. The yield of this method is around 50%, and the purity of the compound can be improved by recrystallization.
Propriétés
IUPAC Name |
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10-5-6-12(16-10)8-11(9-14)13-4-2-3-7-15-13/h2-8H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXKGEOUCNMUOH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)

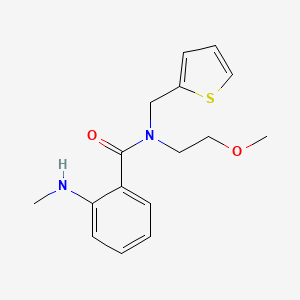
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
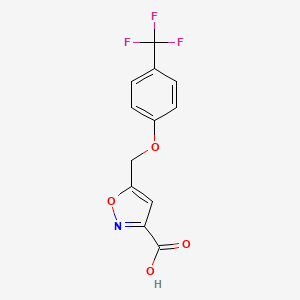
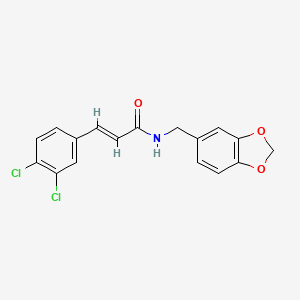
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)

